N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a thiazole ring, a cyclopropane carboxamide group, and a 4-methylbenzylamine moiety
Mechanism of Action
Target of Action
The compound, also known as N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, is a novel derivative synthesized for its potential antimicrobial and antiproliferative activities Similar compounds have shown promising activity against bacterial (gram positive and gram negative) and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It is suggested that the thiazole nucleus, a common feature in this class of compounds, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It is known that thiazole nucleus-containing compounds can interfere with the biosynthesis of bacterial lipids, potentially disrupting cell membrane integrity and function .
Result of Action
The compound has been evaluated for its in vitro antimicrobial activity and anticancer activity . The results revealed promising antimicrobial activity, and some derivatives were found to be active against the MCF7 breast cancer cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment of the 4-Methylbenzylamine Moiety: This step involves the nucleophilic substitution of the thiazole ring with 4-methylbenzylamine. This reaction is typically carried out in the presence of a base such as triethylamine.
Formation of the Cyclopropane Carboxamide Group: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base like pyridine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the 4-methylbenzylamine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group of the oxoethyl moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenating agents like N-bromosuccinimide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and the 4-methylbenzylamine moiety.
Reduction: Reduced derivatives of the oxoethyl moiety.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities and are known for their broad spectrum of biological activities.
Cyclopropane Carboxamides: Other cyclopropane carboxamide derivatives are studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to the combination of its structural features. The presence of the thiazole ring, the cyclopropane carboxamide group, and the 4-methylbenzylamine moiety provides a distinct chemical profile that may result in unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-2-4-12(5-3-11)9-18-15(21)8-14-10-23-17(19-14)20-16(22)13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYWWXDDOTZULV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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